6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
Overview
Description
6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound with significant applications in various fields of scientific research. It is characterized by its indole core, which is substituted with a benzyloxy group at the 6-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Iodination: The iodination at the 3-position can be achieved using iodine or an iodine-containing reagent under appropriate conditions.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl group under suitable conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Hydrolysis: 6-Benzyloxy-3-iodoindole-1-carboxylic acid.
Scientific Research Applications
6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of indole-based biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the indole core can engage in π-π interactions with aromatic residues in proteins, while the benzyloxy and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
6-Benzyloxy-3-chloroindole-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.
6-Benzyloxy-3-fluoroindole-1-carboxylic acid tert-butyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl 3-iodo-6-phenylmethoxyindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-10-9-15(11-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPBBGPYIEBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163703 | |
Record name | 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-30-7 | |
Record name | 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-iodo-6-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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